2-Methyl-3-(trifluoromethyl)-DL-phenylalanine

solid-phase peptide synthesis racemization ¹⁹F NMR labeling

2-Methyl-3-(trifluoromethyl)-DL-phenylalanine (CAS 1260004-91-8) is a synthetic, fluorinated phenylalanine derivative featuring a 2‑methyl and a 3‑trifluoromethyl substituent on the aromatic ring. This dual substitution creates a sterically constrained, lipophilic aromatic side chain that distinguishes it from both the natural amino acid and simpler fluorinated phenylalanine analogs.

Molecular Formula C11H12F3NO2
Molecular Weight 247.21 g/mol
CAS No. 1260004-91-8
Cat. No. B1393353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(trifluoromethyl)-DL-phenylalanine
CAS1260004-91-8
Molecular FormulaC11H12F3NO2
Molecular Weight247.21 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C(F)(F)F)CC(C(=O)O)N
InChIInChI=1S/C11H12F3NO2/c1-6-7(5-9(15)10(16)17)3-2-4-8(6)11(12,13)14/h2-4,9H,5,15H2,1H3,(H,16,17)
InChIKeyGIWYFTXABAXWTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-(trifluoromethyl)-DL-phenylalanine (CAS 1260004-91-8) – Procurement-Focused Baseline Overview


2-Methyl-3-(trifluoromethyl)-DL-phenylalanine (CAS 1260004-91-8) is a synthetic, fluorinated phenylalanine derivative featuring a 2‑methyl and a 3‑trifluoromethyl substituent on the aromatic ring . This dual substitution creates a sterically constrained, lipophilic aromatic side chain that distinguishes it from both the natural amino acid and simpler fluorinated phenylalanine analogs [1]. The compound is supplied as a racemic DL‑mixture with a molecular formula of C₁₁H₁₂F₃NO₂ and a molecular weight of 247.21 g·mol⁻¹ .

Why 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine Cannot Be Replaced by Other Phenylalanine Derivatives


Simple fluorinated phenylalanines, such as 3‑(trifluoromethyl)‑DL‑phenylalanine or 4‑(trifluoromethyl)‑DL‑phenylalanine, lack the 2‑methyl group that imposes conformational restriction and steric bulk [1]. This restriction is critical for applications requiring a well‑defined spatial orientation of the ¹⁹F reporter, as the 2‑methyl group limits side‑chain rotamer populations and prevents racemization under Fmoc solid‑phase peptide synthesis (SPPS) conditions – a failure observed with earlier non‑methylated CF₃‑phenylalanine labels [1]. Conversely, 2‑methyl‑DL‑phenylalanine lacks the trifluoromethyl group necessary for ¹⁹F NMR detection and the electron‑withdrawing metabolic stabilization conferred by the CF₃ moiety [2]. Therefore, substituting any of these analogs leads to loss of the dual functionality provided by the combined 2‑methyl and 3‑trifluoromethyl substitution pattern [1][2].

Quantitative Differentiation Evidence for 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine Against Close Analogs


Conformational Restriction and Racemization Stability Under Standard Fmoc SPPS Compared to Non‑Methylated 3‑CF₃‑Phenylalanine

Previous 3‑CF₃‑phenylalanine labels (compounds 5 and 6) racemized under Fmoc SPPS, making purification of labeled peptides problematic or impossible [1]. The 2‑methyl group in 2‑methyl‑3‑(trifluoromethyl)‑DL‑phenylalanine was rationally introduced to prevent this racemization. Under identical Fmoc SPPS conditions, the target compound retains configurational integrity, enabling synthesis of optically pure ¹⁹F‑labeled peptides [1].

solid-phase peptide synthesis racemization ¹⁹F NMR labeling

¹⁹F NMR Chemical Shift and Chemical Shift Anisotropy (CSA) Characteristics Relative to para‑CF₃‑Phenylalanine

The ¹⁹F chemical shift of the meta‑CF₃ group in the 2‑methyl‑3‑(trifluoromethyl)phenylalanine side chain appears in a distinct region compared to para‑CF₃‑phenylalanine. While absolute shift values depend on the peptide environment, the meta‑positioned CF₃ yields a narrower chemical shift anisotropy (CSA) tensor, resulting in sharper ¹⁹F resonances and improved signal‑to‑noise in oriented solid‑state NMR spectra [1].

solid-state NMR ¹⁹F chemical shift membrane peptides

Metabolic Stability Enhancement from the 2‑Methyl Group – Class‑Level Comparison with 3‑CF₃‑Phenylalanine and 2‑Methyl‑Phenylalanine

α‑Methyl substitution in amino acids is well‑established to confer resistance to enzymatic degradation by proteases and amino acid oxidases [1]. While 2‑methyl‑3‑(trifluoromethyl)‑DL‑phenylalanine does not bear an α‑methyl group, the 2‑methyl on the aromatic ring sterically shields the adjacent β‑carbon and the Cα–N bond, reducing the rate of proteolytic cleavage relative to the non‑methylated 3‑CF₃‑phenylalanine [2]. Quantitative kinetic data for the specific compound are not available, but class‑level evidence for phenylalanine derivatives with ortho‑methyl substitution supports a significant increase in metabolic half‑life [2].

metabolic stability proteolytic resistance α‑methyl amino acids

Optimal Application Scenarios for 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine Derived from Proven Differentiation


¹⁹F Solid‑State NMR Structure Analysis of Membrane‑Active Peptides

The compound was explicitly validated as a replacement for phenylalanine in the antimicrobial peptide Magainin 2 for solid‑state ¹⁹F NMR orientation studies in lipid bilayers [1]. Its resistance to racemization under Fmoc SPPS and its narrow ¹⁹F CSA make it the preferred choice over para‑CF₃‑phenylalanine or other flexible aromatic CF₃‑labels for obtaining high‑quality anisotropic NMR data [1].

Synthesis of Conformationally Restricted, Metabolically Stable Peptide Analogues

The dual ortho‑methyl/meta‑CF₃ substitution pattern is predicted to enhance both proteolytic and oxidative metabolic stability [2]. Researchers designing peptide leads for protease‑rich biological environments (e.g., serum, gut, or lysosomes) benefit from incorporating 2‑methyl‑3‑(trifluoromethyl)‑DL‑phenylalanine at key positions to prolong peptide half‑life while retaining a ¹⁹F NMR handle for pharmacokinetic tracking [2].

Backbone‑Modification Strategy for Fluorinated Peptide Prodrugs

2‑Methyl‑3‑(trifluoromethyl)‑DL‑phenylalanine serves as a building block for peptide libraries where the steric demand of the ortho‑methyl group alters peptide backbone torsion angles, potentially modulating receptor subtype selectivity [1]. This rationale underpins its use in structure–activity relationship (SAR) studies aiming to differentiate binding profiles at closely related G‑protein coupled receptors or ion channels [1][2].

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